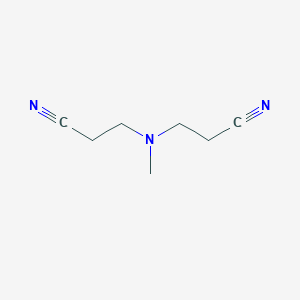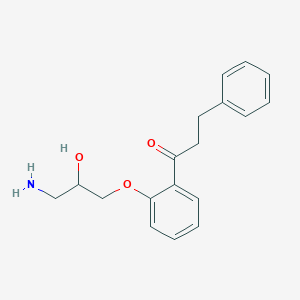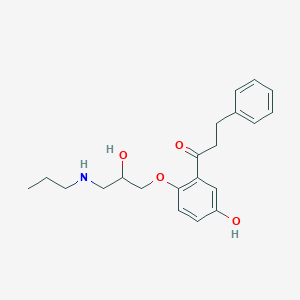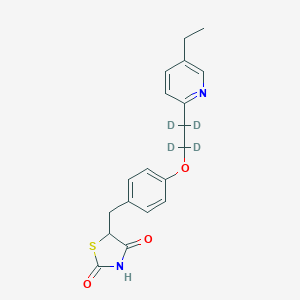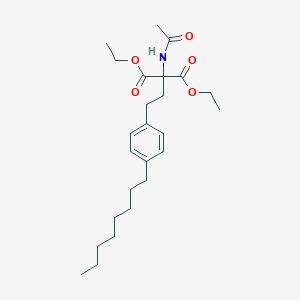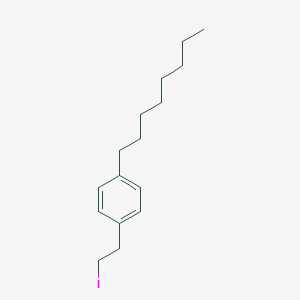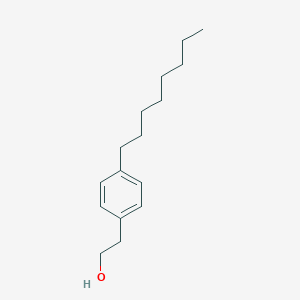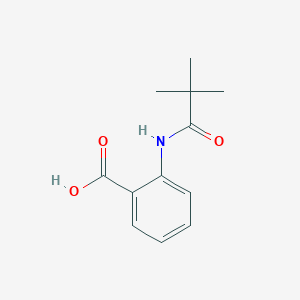![molecular formula C22H28O6 B019567 [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol CAS No. 67560-68-3](/img/structure/B19567.png)
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis and Crystal Structure : The synthesis process often involves the formation of complex structures. For example, the synthesis of related compounds such as (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol shows intricate crystal structures, indicating complex synthetic pathways (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
- Crystal Structure and Conformation : The molecular conformation of similar compounds, as seen in the synthesis of certain dioxolane derivatives, reveals that configurations at certain carbon atoms can be in specific forms (R or S), influencing the overall molecular shape and properties (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
- Reactivity with Alcohols : Compounds like 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride, which share structural similarities, show high reactivity with alcohols, indicating potential reactivity patterns for the compound (Iwata, Yamaguchi, Hara, Nakamura, & Ohkura, 1986).
Physical Properties Analysis
- Crystallographic Characteristics : The crystallographic analysis of similar compounds gives insight into their physical properties, such as crystal system, space group, and unit cell parameters, which are crucial for understanding the physical behavior of these molecules (Dong & Huo, 2009).
Chemical Properties Analysis
- Electrochemical Properties : Electrochemical studies, such as those conducted on catechol and 4-methylcatechol in methanol, can shed light on the electrochemical properties of related compounds, providing insights into their redox behavior and potential applications in synthesis (Nematollahi & Golabi, 1996).
Applications De Recherche Scientifique
Bromination of Aromatic Ethers
The compound [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol and its derivatives have been utilized in the bromination of aromatic ethers. A study by Xu Yong-nan (2012) optimized the bromination process by employing NBS as a brominating agent, achieving a yield of 94% under mild conditions, which included room temperature and methanol as the solvent. This method presents an efficient and less hazardous alternative to traditional bromination methods, offering a general approach for electrophilic aromatic bromination of aromatic ethers (Xu Yong-nan, 2012).
Asymmetric Synthesis of α-Hydroxy Esters
The compound has been assessed as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Jung et al. (2000) synthesized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol and evaluated its efficacy in bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its potential in asymmetric organic synthesis (Jung, Ho, & Kim, 2000).
Green Chemistry in Asymmetric Organic Synthesis
Xiaoyun Hu and Zixing Shan (2020) highlighted the diverse applications of a similar compound, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, in asymmetric organic synthesis. The authors discussed progress in synthetic methods from a green chemistry perspective, introducing new, region-selective transformation methods that utilize methanol and common inorganic alkali liquor, offering a more environmentally friendly approach to synthesis (Xiaoyun Hu & Zixing Shan, 2020).
Structural Analysis and Chemical Behavior
The planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a related compound, was explored through synthesis and single-crystal X-ray analysis. Shabir et al. (2020) provided insights into the molecular and crystal structures, hydrogen bonding, and van der Waals interactions, contributing to the understanding of the structural dynamics and stability of such compounds (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).
Propriétés
IUPAC Name |
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3/t16-,17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPHVUFQNWITL-PNLZDCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217892 | |
| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |
CAS RN |
67560-68-3 | |
| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067560683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



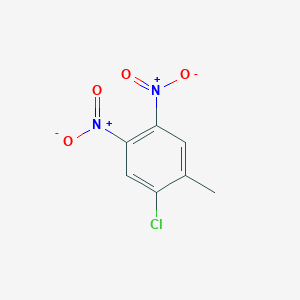
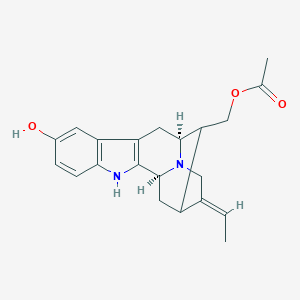
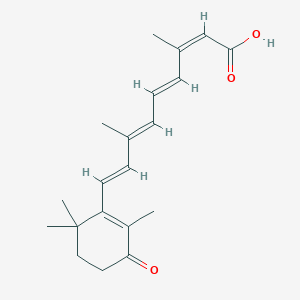
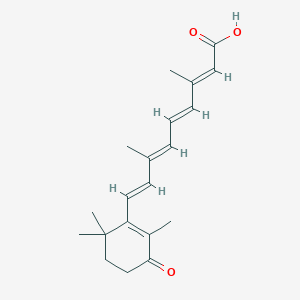
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
